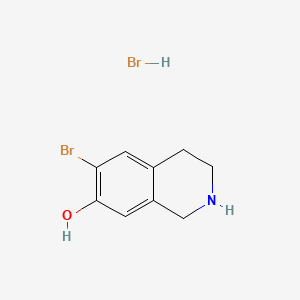
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide is a brominated derivative of tetrahydroisoquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline. One common method is as follows:
Bromination Reaction: The starting material, 1,2,3,4-tetrahydroisoquinoline, is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Hydrolysis: The brominated product is then subjected to hydrolysis to introduce the hydroxyl group at the 7th position, forming 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-ol.
Formation of Hydrobromide Salt: Finally, the compound is converted to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 1,2,3,4-tetrahydroisoquinoline are brominated using industrial-grade bromine and solvents.
Continuous Hydrolysis: The brominated intermediate is continuously hydrolyzed in a reactor to ensure efficient conversion.
Salt Formation and Purification: The hydrobromide salt is formed and purified using crystallization techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide ions are employed under basic conditions.
Major Products
Oxidation: Formation of 6-bromo-1,2,3,4-tetrahydroisoquinolin-7-one.
Reduction: Formation of 1,2,3,4-tetrahydroisoquinolin-7-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels in biological systems.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving dopamine and serotonin, due to its structural resemblance to these neurotransmitters.
類似化合物との比較
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Chloro-1,2,3,4-tetrahydroisoquinoline
- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6-Bromo-1,2,3,4-tetrahydroisoquinolin-7-olhydrobromide is unique due to the presence of both a bromine atom and a hydroxyl group on the tetrahydroisoquinoline ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
CAS番号 |
2913278-69-8 |
|---|---|
分子式 |
C9H11Br2NO |
分子量 |
309.00 g/mol |
IUPAC名 |
6-bromo-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C9H10BrNO.BrH/c10-8-3-6-1-2-11-5-7(6)4-9(8)12;/h3-4,11-12H,1-2,5H2;1H |
InChIキー |
IVIOXFYBNVPPGA-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=CC(=C(C=C21)Br)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



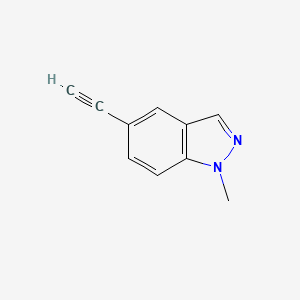
![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)

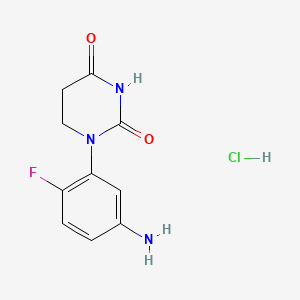
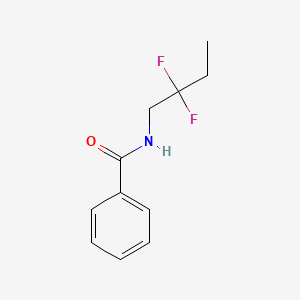
amine hydrochloride](/img/structure/B13462900.png)
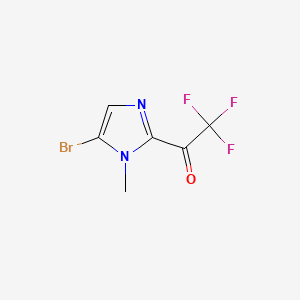

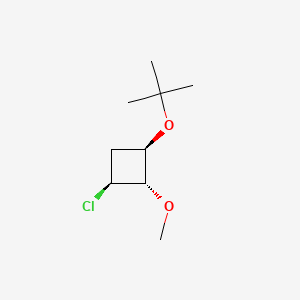

![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)


